molecular formula C22H8F10N6 B14691567 1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine CAS No. 27828-53-1

1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine

Cat. No.: B14691567
CAS No.: 27828-53-1
M. Wt: 546.3 g/mol
InChI Key: QWUBGHRFJGOJST-UHFFFAOYSA-N
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Description

1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine is a chemical compound with the molecular formula C22H8F10N6 and a molecular weight of 546.3232 . This compound is known for its unique structure, which includes multiple fluorine atoms and hydrazinylidene groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine typically involves the reaction of pentafluorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and hydrazinylidene groups enable it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the modulation of immune responses .

Comparison with Similar Compounds

1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine can be compared with other similar compounds, such as:

Properties

CAS No.

27828-53-1

Molecular Formula

C22H8F10N6

Molecular Weight

546.3 g/mol

IUPAC Name

1-N,4-N-bis[(2,3,4,5,6-pentafluorophenyl)methylideneamino]phthalazine-1,4-diamine

InChI

InChI=1S/C22H8F10N6/c23-11-9(12(24)16(28)19(31)15(11)27)5-33-35-21-7-3-1-2-4-8(7)22(38-37-21)36-34-6-10-13(25)17(29)20(32)18(30)14(10)26/h1-6H,(H,35,37)(H,36,38)

InChI Key

QWUBGHRFJGOJST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NN=CC3=C(C(=C(C(=C3F)F)F)F)F)NN=CC4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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